Norquetiapine

Antidepressant Mechanisms Norepinephrine Reuptake Neuropsychopharmacology

Norquetiapine (N-Desalkylquetiapine; CAS 5747-48-8) is the major active human metabolite of quetiapine, with a unique polypharmacology: potent NET inhibition (Ki=12 nM, ~100-fold more potent than quetiapine), 5-HT1A partial agonism, and high-affinity H1/M1 antagonism. It is the essential reference standard for impurity profiling in quetiapine drug products, bioanalytical method validation, NET target engagement assays, and side-effect mechanism studies. Unlike quetiapine, it specifically enables isolation of NET-mediated antidepressant mechanisms. Procure this ≥98% purity standard to ensure reproducible, mechanism-defined results in your research.

Molecular Formula C17H17N3S
Molecular Weight 295.4 g/mol
CAS No. 5747-48-8
Cat. No. B1247305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorquetiapine
CAS5747-48-8
Synonyms11-(1-piperazinyl)dibenzo(b,f)(1,4)thiazepine
Molecular FormulaC17H17N3S
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2
InChIKeyJLOAJISUHPIQOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norquetiapine (CAS 5747-48-8): A Distinct Pharmacologically Active Metabolite Reference Standard for Antipsychotic Drug Research


Norquetiapine (N-Desalkylquetiapine; CAS 5747-48-8) is the major active human plasma metabolite of the atypical antipsychotic drug quetiapine, formed primarily via cytochrome P450 CYP3A4-mediated N-dealkylation [1]. It belongs to the dibenzothiazepine class and exhibits a distinct polypharmacological profile, including high-affinity antagonism at histamine H1 receptors, potent inhibition of the norepinephrine transporter (NET), partial agonism at 5-HT1A receptors, and antagonism at multiple serotonergic, adrenergic, and muscarinic receptors [2]. Unlike its parent compound quetiapine, norquetiapine is not an antipsychotic agent per se but is recognized as a key mediator of quetiapine's antidepressant and anxiolytic efficacy [3]. As such, it is a critical analytical reference standard for pharmaceutical quality control, impurity profiling of quetiapine formulations, and translational research into the neuropharmacological basis of mood disorder treatments.

Norquetiapine (CAS 5747-48-8) vs. Quetiapine and Other Analogs: Why In-Class Substitution Is Not Supported by Pharmacological Data


Norquetiapine cannot be interchanged with quetiapine or other atypical antipsychotics for research applications targeting antidepressant mechanisms because it possesses a fundamentally distinct, quantifiable pharmacological signature. While quetiapine is primarily a dopamine D2 and serotonin 5-HT2A antagonist with negligible activity at the norepinephrine transporter (NET), norquetiapine is a potent NET inhibitor (approximately 100-fold more potent than quetiapine) and a high-affinity antagonist at histamine H1, 5-HT2A, and muscarinic M1 receptors [1]. Furthermore, norquetiapine exhibits a significantly longer half-life (approximately 12 hours) compared to quetiapine (approximately 7 hours), leading to higher and more sustained systemic exposure [2]. These differences in primary pharmacology and pharmacokinetics are not shared by other atypical antipsychotics or their metabolites, making norquetiapine an irreplaceable tool for studies focused on NET-mediated antidepressant mechanisms, histaminergic/muscarinic side-effect profiling, and the specific pharmacodynamic contributions of quetiapine's active metabolite.

Quantitative Differentiation of Norquetiapine (CAS 5747-48-8): Head-to-Head Pharmacological and Pharmacokinetic Evidence for Scientific Procurement


Norepinephrine Transporter (NET) Inhibition: Norquetiapine vs. Quetiapine

Norquetiapine is a potent inhibitor of the human norepinephrine transporter (NET), a key mechanism of antidepressant action. In a direct head-to-head comparison using radioligand binding assays on human NET expressed in HEK-293 cells, norquetiapine exhibited a Ki of 12 nM for NET inhibition [1]. This represents an approximately 100-fold increase in potency over its parent compound, quetiapine, which has a reported Ki of >1000 nM for NET [2]. This finding is further corroborated by FDA-approved prescribing information, which reports Ki values of 34.8 nM for norquetiapine and >10,000 nM for quetiapine at the NET [3].

Antidepressant Mechanisms Norepinephrine Reuptake Neuropsychopharmacology

Receptor Binding Profile: Comparative Affinities of Norquetiapine and Quetiapine

Norquetiapine and quetiapine exhibit markedly different receptor binding profiles, as quantified in the FDA-approved prescribing information for SEROQUEL XR. Using in vitro radioligand binding assays on human cloned receptors, norquetiapine demonstrates higher affinity than quetiapine for several key targets [1]. Specifically, norquetiapine binds to the histamine H1 receptor with a Ki of 1.15 nM, compared to 4.41 nM for quetiapine. At the serotonin 5-HT2A receptor, norquetiapine's Ki is 2.9 nM, while quetiapine's is 38 nM (a 13-fold difference). A major distinction is at the muscarinic M1 receptor, where norquetiapine binds with high affinity (Ki = 38.3 nM) whereas quetiapine has 'no appreciable affinity' (Ki = 1086 nM) [2]. In contrast, quetiapine exhibits higher affinity for the adrenergic α1b receptor (Ki = 14.6 nM) than norquetiapine (Ki = 46.4 nM).

Receptor Pharmacology Binding Assays Drug Selectivity

Pharmacokinetic Differentiation: Half-Life and Steady-State Exposure of Norquetiapine vs. Quetiapine

The pharmacokinetic profiles of norquetiapine and quetiapine differ substantially, impacting experimental design and data interpretation. According to the FDA-approved prescribing information, the mean terminal half-life of quetiapine is approximately 7 hours, while that of norquetiapine is approximately 12 hours within the clinical dose range [1]. At steady-state, the mean Cmax and AUC of norquetiapine are approximately 21-27% and 46-56%, respectively, of those observed for quetiapine. However, in children and adolescents, exposure to the active metabolite is higher: when adjusted for dose and weight, AUC and Cmax of norquetiapine were 45% and 31% higher, respectively, compared to adults [2].

Pharmacokinetics Drug Metabolism Exposure

In Vivo Antidepressant-Like Activity: Norquetiapine Efficacy in Preclinical Behavioral Models

Norquetiapine demonstrates robust antidepressant-like activity in preclinical models, a property that distinguishes it from quetiapine and aligns it with established antidepressants. In the mouse tail suspension test (TST), norquetiapine displayed potent antidepressant-like activity in VMAT2 heterozygous mice at doses as low as 0.1 mg/kg [1]. In a separate study, norquetiapine was active in both the mouse forced swimming test and the rat learned helplessness test, two widely used models for assessing antidepressant efficacy [2]. In contrast, quetiapine was inactive at the norepinephrine transporter (NET) and did not show comparable efficacy in these models at behaviorally relevant doses. In vivo receptor occupancy studies confirmed that norquetiapine achieved significant occupancy at NET at behaviorally relevant doses, whereas quetiapine did not [3].

Behavioral Pharmacology Antidepressant Preclinical Models

Human Brain Target Engagement: Norquetiapine-Mediated NET Occupancy

The pharmacological differentiation of norquetiapine is further substantiated by positron emission tomography (PET) imaging studies in human subjects. In a study of healthy males treated with extended-release quetiapine (quetiapine XR) at 150 and 300 mg/day, mean NET occupancy in the thalamus was 19% and 35%, respectively, as measured with the specific NET radioligand (S,S)-[18F]FMeNER-D2 [1]. The estimated plasma concentration of norquetiapine corresponding to 50% NET occupancy (EC50) was 161 ng/mL [2]. This is the first demonstration of NET occupancy by an antipsychotic in the human brain. Since quetiapine itself has negligible NET affinity, this target engagement is unequivocally attributed to the active metabolite norquetiapine.

PET Imaging Target Engagement Translational Neuroscience

Key Research and Quality Control Applications for Norquetiapine (CAS 5747-48-8) in Academic and Pharmaceutical Settings


Investigating NET-Mediated Antidepressant Mechanisms

Given its 100-fold greater potency at the norepinephrine transporter (NET) compared to quetiapine (Ki = 12 nM vs. >1000 nM) [1], norquetiapine is the required tool for isolating and studying NET-mediated antidepressant and anxiolytic mechanisms in vitro and in vivo. It should be used as a positive control in NET inhibition assays and to validate target engagement in preclinical models where quetiapine would be inactive. This application directly leverages the quantitative NET inhibition data from Section 3 [2].

Analytical Reference Standard for Quetiapine Impurity Profiling and Pharmacokinetic Studies

As the major active human metabolite of quetiapine, norquetiapine is an essential analytical reference standard for pharmaceutical quality control. It is used to identify and quantify norquetiapine as an impurity in quetiapine drug substance and finished products, as well as in bioanalytical assays (LC-MS/MS, HPLC) to measure plasma concentrations of the active metabolite in pharmacokinetic and therapeutic drug monitoring studies [1]. Its distinct half-life (~12 hours) compared to quetiapine (~7 hours) [2] necessitates accurate quantification to understand exposure-response relationships.

Dissecting Muscarinic and Histaminergic Receptor Pharmacology

Norquetiapine's high affinity for the muscarinic M1 receptor (Ki = 38.3 nM) and histamine H1 receptor (Ki = 1.15 nM), in contrast to quetiapine's low affinity for M1 (Ki = 1086 nM) [1], makes it a valuable pharmacological probe for studying the contributions of these receptors to the side-effect profile (e.g., anticholinergic effects, sedation) of quetiapine and related drugs. It can be used in in vitro binding and functional assays to selectively interrogate these pathways.

Validating In Vivo NET Occupancy in Preclinical Models

PET imaging studies in humans have confirmed that norquetiapine occupies NET in the brain at clinically relevant plasma concentrations (EC50 = 161 ng/mL) [1]. For preclinical researchers, norquetiapine can be used to validate NET occupancy in rodent models using analogous PET tracers or ex vivo binding assays, establishing a translational bridge between animal studies and human target engagement. This application is essential for confirming that the observed behavioral effects in Section 3 [2] are indeed mediated by NET inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norquetiapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.